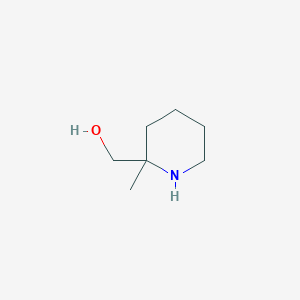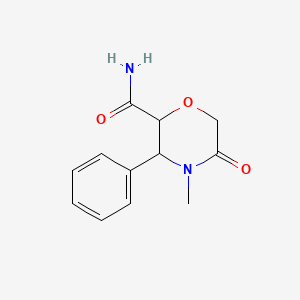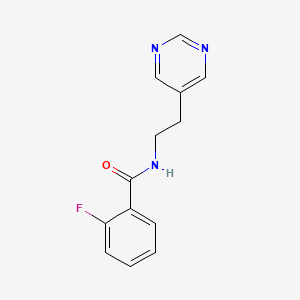
(2-Methylpiperidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Methylpiperidin-2-yl)methanol” is a compound with the molecular formula C7H15NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular weight of “(2-Methylpiperidin-2-yl)methanol” is approximately 129.20 .
Chemical Reactions Analysis
Piperidines are used in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Synthesis of Chiral Ligands
(2-Methylpiperidin-2-yl)methanol and its derivatives have been explored for the synthesis of novel chiral ligands. These ligands are crucial in asymmetric catalysis, such as the catalytic addition of diethylzinc to benzaldehyde, a benchmark reaction for studying asymmetric induction. The enantioselective control offered by these ligands is essential for producing pharmaceuticals and fine chemicals with high optical purity. The research demonstrated that the structural modifications on the 2-piperidinylmethanol scaffold significantly influence the catalytic activity, asymmetric induction, and enantioselectivity, underlining the importance of the precise design of chiral ligands for asymmetric synthesis (Alvarez-Ibarra et al., 2010).
Green Chemistry and Sustainable Methylation
Another significant application of (2-Methylpiperidin-2-yl)methanol derivatives involves green chemistry approaches, particularly in the methylation and methylenation reactions using methanol as a C1 source. The research highlighted the use of methanol, a sustainable and environmentally benign methylating agent, for the formation of C-C and C-N bonds via borrowing hydrogen methodology. This approach not only offers a greener alternative for chemical synthesis but also emphasizes the importance of utilizing renewable resources and improving process efficiency for chemical production (Biswas & Srimani, 2021).
Catalytic Activities and Selective Reactions
The exploration of (2-Methylpiperidin-2-yl)methanol in catalytic systems has also led to advancements in selective catalytic reactions. For instance, the development of catalysts that can efficiently mediate methylation reactions, using methanol as a C1 source, has opened new avenues for the synthesis of various organic compounds. These catalysts facilitate the selective N-methylation of amines and the transfer hydrogenation of nitroarenes, showcasing the versatility and potential of methanol in organic synthesis. This research demonstrates the capability of these catalytic systems to provide a sustainable pathway for the generation of valuable chemical products from simple and readily available reagents (Sarki et al., 2021).
Methanol Utilization in Biotechnology
Furthermore, (2-Methylpiperidin-2-yl)methanol-related research has contributed to the field of industrial biotechnology, particularly in the use of methanol as a feedstock for the production of chemicals and fuels. Methanol-based bioprocess technology with methylotrophic bacteria is a well-established domain, where the synthesis and utilization of methanol for generating value-added products have been extensively studied. These studies underline the potential of methanol as an alternative carbon source, encouraging the development of economically competitive and sustainable bioprocesses for the chemical industry (Schrader et al., 2009).
Mechanism of Action
While the specific mechanism of action for “(2-Methylpiperidin-2-yl)methanol” is not clear, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Future Directions
properties
IUPAC Name |
(2-methylpiperidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)4-2-3-5-8-7/h8-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUZRRCAXCJUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpiperidin-2-yl)methanol | |
CAS RN |
1094071-26-7 |
Source


|
| Record name | (2-methylpiperidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B2578136.png)



![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2578146.png)
![[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)
![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2578148.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide](/img/structure/B2578149.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2578152.png)

![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2578154.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2578158.png)